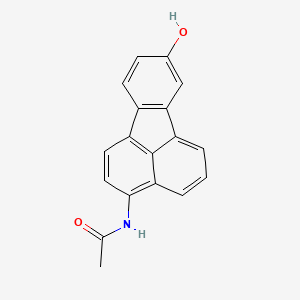![molecular formula C17H18OSe B12560644 Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- CAS No. 185421-42-5](/img/structure/B12560644.png)
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- is an organoselenium compound characterized by the presence of a benzene ring, a phenyl group, and a selenoether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- typically involves the reaction of 2-phenyl-2-(2-propenyloxy)ethanol with selenium reagents. One common method is the reaction of the alcohol with selenium dioxide (SeO2) in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate selenoxide, which undergoes a rearrangement to yield the desired selenoether compound.
Industrial Production Methods
Industrial production of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- undergoes various chemical reactions, including:
Oxidation: The selenoether linkage can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding selenide using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Halogenated, nitrated benzene derivatives
Scientific Research Applications
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- has several scientific research applications:
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- involves its interaction with molecular targets through the selenoether linkage. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in antioxidant defense. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) and the regulation of redox-sensitive signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, (2-propenyloxy)-: Lacks the selenium atom, making it less effective in redox reactions.
Benzene, [(2-methyl-2-propenyl)oxy]-: Contains a methyl group instead of a phenyl group, altering its chemical reactivity and applications.
Uniqueness
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- is unique due to the presence of the selenium atom, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in fields such as medicinal chemistry and materials science.
Properties
CAS No. |
185421-42-5 |
|---|---|
Molecular Formula |
C17H18OSe |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(2-phenyl-2-prop-2-enoxyethyl)selanylbenzene |
InChI |
InChI=1S/C17H18OSe/c1-2-13-18-17(15-9-5-3-6-10-15)14-19-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2 |
InChI Key |
FFZFNXMOIPIDQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(C[Se]C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
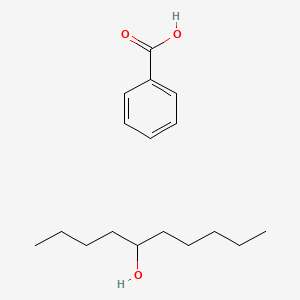
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
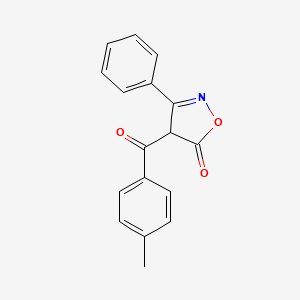
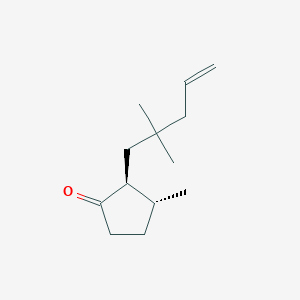
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
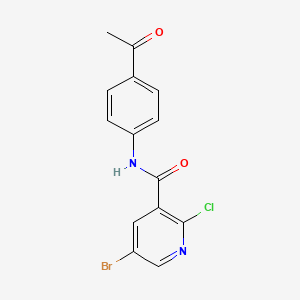
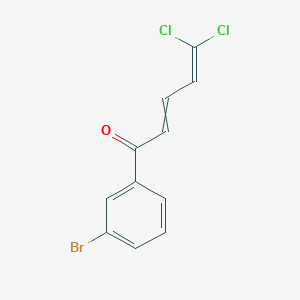
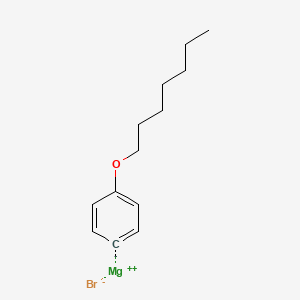
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
